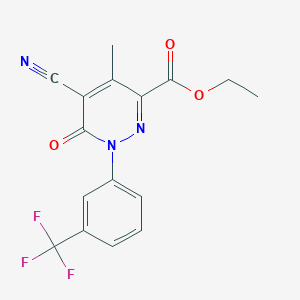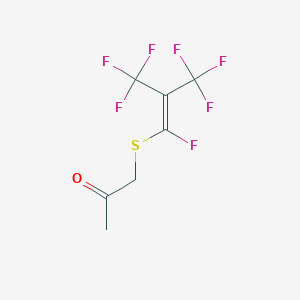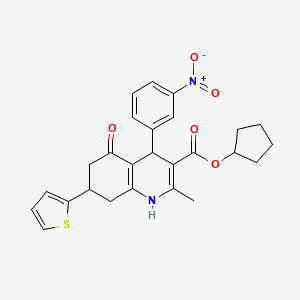
3-(1H-benzimidazol-1-yl)-1-(2-chlorophenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-1,3-BENZIMIDAZOL-1-YL)-1-(2-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole ring fused to a pyrrole ring, with a chlorophenyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-BENZIMIDAZOL-1-YL)-1-(2-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzimidazole Ring: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative.
Formation of Pyrrole Ring: Using a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.
Coupling Reactions: The benzimidazole and pyrrole intermediates are then coupled under specific conditions, often involving a catalyst and a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while substitution could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activity.
Biochemistry: Used as a probe to study enzyme interactions or cellular pathways.
Industry
Dyes and Pigments: Possible use as a precursor in the synthesis of dyes.
Polymers: Incorporation into polymer matrices to enhance properties like thermal stability.
Wirkmechanismus
The mechanism of action for any biological activity would involve interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes. The chlorophenyl group may enhance binding affinity or selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Pyrrole Derivatives: Compounds like porphyrins, which are crucial in biological systems (e.g., heme).
Uniqueness
The unique combination of benzimidazole and pyrrole rings, along with the chlorophenyl group, may confer distinct chemical and biological properties, making this compound a valuable subject for further research.
Eigenschaften
Molekularformel |
C17H10ClN3O2 |
|---|---|
Molekulargewicht |
323.7 g/mol |
IUPAC-Name |
3-(benzimidazol-1-yl)-1-(2-chlorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H10ClN3O2/c18-11-5-1-3-7-13(11)21-16(22)9-15(17(21)23)20-10-19-12-6-2-4-8-14(12)20/h1-10H |
InChI-Schlüssel |
WXRHIOFUKORKJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC(=O)N(C3=O)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxo-3-phenylpropan-2-yl)carbamate](/img/structure/B11088070.png)
![4-(4-chlorophenyl)-N,1-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11088085.png)
![methyl 3,3,3-trifluoro-2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(trifluoroacetyl)amino]propanoate](/img/structure/B11088088.png)
![N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide](/img/structure/B11088090.png)

![3-amino-N-(2-bromo-4,6-difluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11088099.png)
![5'-Benzyl-1-(2-fluorobenzyl)-3'-[2-(methylthio)ethyl]-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11088101.png)
![N-(3-bromo-4-methylphenyl)-3-[4-(cyanomethyl)piperazin-1-yl]propanamide](/img/structure/B11088112.png)
![(3E)-3-[2-(naphthalen-1-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11088118.png)
![N1-((Z)-2-(3-Pyridyl)-1-{[4-(2-pyridyl)piperazino]carbonyl}-1-ethenyl)benzamide](/img/structure/B11088125.png)


![N-(2,6-dichlorophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B11088144.png)

